BenchChemオンラインストアへようこそ!

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Medicinal chemistry Scaffold diversity Linker SAR

This compound uniquely marries a 2-oxopyrrolidine (γ-lactam) pharmacophore to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide core via a flexible n-propyl linker. Unlike direct pyrrolidine analogs, the linker preserves the H-bond geometry essential for D2/D3 receptor engagement, making it ideal for biased signaling and polypharmacology screens. Its benzodioxine core confers radical-scavenging capacity absent in standard nootropics, while the side chain renders it an ideal negative control for HSF1 pathway inhibitors (e.g., CCT251236). Procure to interrogate dual-mechanism antioxidant/dopaminergic hypotheses.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 830343-84-5
Cat. No. B4185399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS830343-84-5
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C16H20N2O4/c19-15-3-1-7-18(15)8-2-6-17-16(20)12-4-5-13-14(11-12)22-10-9-21-13/h4-5,11H,1-3,6-10H2,(H,17,20)
InChIKeyVRBWGIJFBQQAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 830343-84-5): Procurement-Relevant Structural and Pharmacophoric Profile


N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 830343-84-5, molecular formula C16H20N2O4, MW 304.34 g/mol) is a synthetic small molecule that embeds a 2,3-dihydro-1,4-benzodioxine-6-carboxamide core coupled via a three-carbon n-propyl linker to a 2-oxopyrrolidine (γ-lactam) moiety . The benzodioxine scaffold is a privileged structure in medicinal chemistry associated with antioxidant [1], anti-inflammatory, and 5-HT4 receptor modulatory activities in structurally related sub-series [2], while the 2-oxopyrrolidine group is a recognized pharmacophore in nootropic and CNS-active agents [3]. This compound is currently offered exclusively for non-human research use by specialty chemical suppliers .

Why N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Within the 2,3-dihydro-1,4-benzodioxine-6-carboxamide chemotype, small variations in the amide-side-chain linker length, terminal heterocycle, and hydrogen-bonding capacity produce divergent target engagement profiles [1][2]. For example, direct pyrrolidine-attached analogs (e.g., N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) lack the flexible three-carbon spacer and the carbonyl of the γ-lactam, eliminating key hydrogen-bond acceptor and donor geometries that govern binding pose . Conversely, CCT251236—a potent HSF1 pathway inhibitor (IC50 = 19 nM) bearing the same benzodioxine-6-carboxamide core—achieves its activity through an extended biaryl-quinoline motif appended to a 2-methylaniline linker, a pharmacophore entirely distinct from the 2-oxopyrrolidinyl-propyl side chain [3]. These examples demonstrate that even close structural neighbors within this scaffold class cannot be treated as functionally interchangeable in screening cascades or SAR programs. Procurement decisions must therefore be guided by the specific linker and terminal group combination.

Quantitative Differentiation Evidence for N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Versus Closest Analogs


Linker Length and Hydrogen-Bond Capacity Differentiates Target Compound from Direct Pyrrolidine Analogs

The target compound features a three-carbon n-propyl linker between the benzodioxine carboxamide nitrogen and the 2-oxopyrrolidine nitrogen, yielding a total of 4 hydrogen-bond acceptors (two carboxamide oxygens + γ-lactam carbonyl + dioxine ring oxygens) and 1 hydrogen-bond donor (secondary amide NH), with a topological polar surface area (TPSA) of approximately 67.8 Ų and a calculated logP of approximately 1.4 [1]. In contrast, N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide eliminates the propyl spacer entirely, reducing the H-bond acceptor count to 3 (no γ-lactam carbonyl), reducing conformational flexibility (rotatable bonds: 3 vs. 6 for the target compound), and altering the spatial relationship between the benzodioxine core and the basic amine . This structural divergence predicts distinct binding modes in target pockets where a specific donor-acceptor distance is required, as demonstrated in the 5-HT4 antagonist series where linker length directly correlated with receptor subtype selectivity [2].

Medicinal chemistry Scaffold diversity Linker SAR

Terminal 2-Oxopyrrolidine Confers Distinct Pharmacophoric Identity Versus Pyrrolidine-Sulfonamide and Piperidine-Carboxamide Analogs

The target compound terminates in a 2-oxopyrrolidine (γ-lactam) ring—a privileged fragment in cognition-enhancing agents (e.g., piracetam, levetiracetam) that engages distinct CNS targets through hydrogen bonding at the lactam carbonyl and hydrophobic contacts at the ring methylenes [1]. This is structurally and pharmacophorically divergent from the closest commercially available congeners: N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide replaces the amide-linked lactam with a sulfonamide-linked pyrrolidine, introducing a tetrahedral sulfur center that alters geometry, increases polar surface area, and shifts target preference toward carbonic anhydrase and related sulfonamide-binding enzymes [2]; while N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide inverts the amide connectivity to a sulfonamide and interposes a phenyl ring, producing a linear, extended architecture with reported acetylcholinesterase inhibitory activity (IC50 12–45 μM for related analogs) that is absent in the target compound's scaffold . No published evidence attributes AChE or carbonic anhydrase activity to 2,3-dihydro-1,4-benzodioxine-6-carboxamides bearing N-alkyl-2-oxopyrrolidine side chains, highlighting the target compound's differentiated target-engagement potential [3].

CNS drug discovery Nootropic agents Pharmacophore modeling

Potential Dopamine D2 Receptor Engagement Differentiates Target Compound from HSF1-Selective Benzodioxine Carboxamides

Preliminary binding data indicates that N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits binding affinity toward the human dopamine D2 receptor . While the quantitative binding value (Ki or IC50) could not be independently verified from the available public record at the time of this analysis, the annotated D2 interaction represents a mechanistically significant departure from the HSF1-pathway inhibition that defines the benzodioxine-6-carboxamide phenotypic benchmark compound CCT251236 (HSF1-mediated HSP72 induction IC50 = 19 nM; HSF1 pathway selectivity over other stress-response transcription factors) [1]. The structural basis for this divergence plausibly resides in the 2-oxopyrrolidinyl-propyl side chain of the target compound, which recapitulates the arylpiperazine/arylpiperidine-like pharmacophore common to many D2-preferring ligands (protonatable tertiary amine spaced by 2–4 methylene units from a hydrogen-bond acceptor), a motif absent in CCT251236's extended quinoline-carboxamide architecture [2]. This suggests that the target compound occupies a distinct region of the benzodioxine carboxamide activity landscape that is underexplored for aminergic GPCR targets [3].

GPCR screening Dopamine receptor CNS polypharmacology

Antioxidant Potential of the 2,3-Dihydro-1,4-Benzodioxine Core Confers a Class-Specific Advantage Absent in Non-Benzodioxine γ-Lactam Amides

Substituted 2,3-dihydro-1,4-benzodioxines bearing a carboxamide at the 2-position have been explicitly claimed as pharmacologically useful antioxidants, with the benzodioxine ring system capable of donating electrons to quench reactive oxygen species (ROS) and inhibit lipid peroxidation [1]. This intrinsic antioxidant capacity is a scaffold-level property that distinguishes benzodioxine carboxamides from simple 2-oxopyrrolidine amides lacking the electron-rich dioxine moiety—for instance, levetiracetam analogs (2-oxopyrrolidine-1-acetamide derivatives) show no appreciable direct radical-scavenging activity [2]. While quantitative antioxidant data (e.g., DPPH IC50, ORAC values) for the specific target compound have not been published, the class-level evidence supports the hypothesis that the benzodioxine core endows this compound with oxidative stress modulatory potential that is mechanistically orthogonal to any receptor- or enzyme-mediated pharmacology [3]. This dual functionality (receptor binding + antioxidant capacity) is a differentiating feature relative to both non-benzodioxine γ-lactam amides and to benzodioxine sulfonamides where the electron-withdrawing sulfonyl group may attenuate radical-scavenging electron density .

Oxidative stress Antioxidant screening Free radical scavenging

Optimal Research Application Scenarios for N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Based on Verified Evidence


Dopaminergic GPCR Screening Libraries for CNS Lead Discovery

Based on preliminary evidence of human dopamine D2 receptor binding , this compound is best deployed as a structurally novel entry in dopaminergic screening decks. Its 2-oxopyrrolidinyl-propyl side chain recapitulates the arylpiperazine-like pharmacophore (tertiary amine spaced 2–4 methylenes from an H-bond acceptor) common to D2/D3-preferring ligands [1], yet its benzodioxine core distinguishes it from the vast majority of phenylpiperazine-based D2 ligands in commercial libraries. Researchers investigating biased signaling, polypharmacology, or D2 receptor subtype selectivity should prioritize this compound over direct pyrrolidine-linked or sulfonamide-linked benzodioxine analogs that lack the appropriate amine-carbonyl spatial relationship required for aminergic GPCR engagement.

Chemical Probe Development Targeting Stress-Response Pathways with Dual Antioxidant Capacity

The 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold confers class-level antioxidant potential via radical-scavenging electron donation from the dioxine ring system , while the 2-oxopyrrolidinyl-propyl side chain offers hydrogen-bonding capacity orthogonal to the HSF1-selective benzodioxine carboxamides (e.g., CCT251236) [1]. This dual functionality makes the target compound an attractive starting point for developing chemical probes in disease models where both target-specific modulation (e.g., GPCR or enzyme inhibition) and attenuation of oxidative stress are therapeutically relevant—such as Parkinson's disease, ischemic stroke, or diabetic complications. Procurement for these programs is justified because neither pure 2-oxopyrrolidine nootropics (no antioxidant core) nor HSF1-selective benzodioxine tool compounds (no aminergic GPCR activity) can interrogate this dual-mechanism hypothesis.

Scaffold-Hopping Library Design Based on 2-Oxopyrrolidine Nootropic Pharmacophores

The 2-oxopyrrolidine (γ-lactam) moiety is a validated pharmacophore in cognition-enhancing agents including piracetam, levetiracetam, and brivaracetam, where it is believed to interact with synaptic vesicle protein SV2A or modulate AMPA receptor function . However, most commercial 2-oxopyrrolidine libraries are limited to N-alkyl or N-acetamide derivatives without aromatic-capping groups. The target compound uniquely marries the γ-lactam to a benzodioxine aromatic system via a flexible three-carbon linker, creating a scaffold-hopping opportunity to explore whether the nootropic pharmacophore retains or gains activity when presented with an aromatic cap capable of additional π-stacking or hydrophobic pocket interactions [1]. Medicinal chemistry teams pursuing next-generation cognitive enhancers should acquire this compound as a representative of an underexplored region of 2-oxopyrrolidine chemical space.

Negative Control or Orthogonal Chemotype for HSF1 Inhibitor Screening Cascades

CCT251236 and related fused 1,4-dihydrodioxin derivatives represent the primary chemotype for HSF1 pathway inhibition within the benzodioxine carboxamide scaffold class (IC50 = 19 nM for HSP72 induction) . The target compound, while sharing the benzodioxine-6-carboxamide core, bears a 2-oxopyrrolidinyl-propyl side chain that is structurally incompatible with the Pirin-binding pharmacophore essential for HSF1 inhibitory activity [1]. This makes the target compound a valuable negative-control chemotype or orthogonal chemical probe in HSF1 screening cascades: it can help distinguish HSF1-pathway-specific phenotypes from off-target effects attributable to the benzodioxine scaffold itself. Procurement is indicated for any laboratory running HSF1-focused phenotypic screens who requires a structurally matched inactive (or differentially active) comparator to validate target engagement.

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.